![molecular formula C13H19N3O2 B15157785 tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate](/img/structure/B15157785.png)
tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with an appropriate substituted benzyl halide in the presence of a base such as cesium carbonate . The reaction is typically carried out in a solvent like 1,4-dioxane at elevated temperatures.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be coupled with various aryl halides using palladium catalysts and bases like cesium carbonate . This method offers mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may yield amines or alcohols.
Scientific Research Applications
tert-Butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be easily removed under acidic conditions, releasing the free amine . This property makes it valuable in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar purposes in organic synthesis.
Benzyl carbamate: Another carbamate used as a protecting group for amines.
Methyl carbamate: A smaller carbamate with similar applications.
Uniqueness
tert-Butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)15-8-10-4-6-11(7-5-10)9-16-14/h4-7,9H,8,14H2,1-3H3,(H,15,17) |
InChI Key |
RRTIIINPLNKKSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




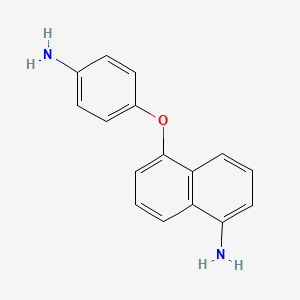
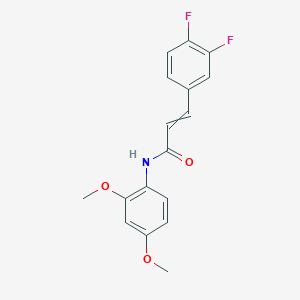
![Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B15157733.png)
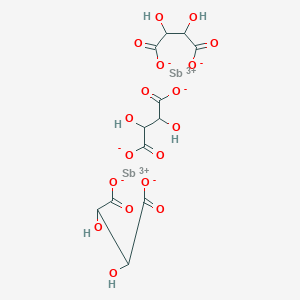
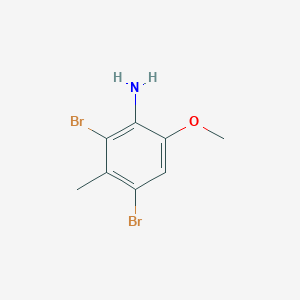
![Benzonitrile, 3-[(4-methylphenyl)sulfinyl]-](/img/structure/B15157742.png)
![Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B15157745.png)
![1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene](/img/structure/B15157751.png)
![9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene](/img/structure/B15157754.png)

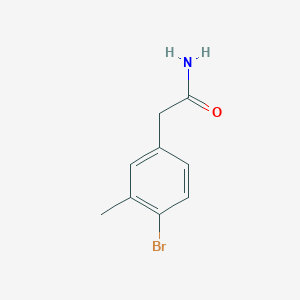
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15157775.png)
